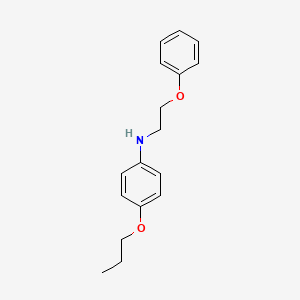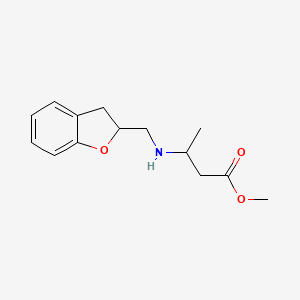![molecular formula C13H16N2O2 B7559219 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)
2-[(4-Cyanophenyl)methyl-propylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Cyanophenyl)methyl-propylamino]acetic acid, commonly known as Gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), a neurotransmitter that reduces the activity of neurons in the brain. Gabapentin is a prescription-only drug and should only be used under the supervision of a medical professional.
作用机制
Gabapentin's mechanism of action is not fully understood, but it is believed to work by increasing 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid levels in the brain. This compound is a neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. Gabapentin may also work by reducing the release of glutamate, an excitatory neurotransmitter that can cause seizures and neuropathic pain.
Biochemical and Physiological Effects:
Gabapentin has been shown to have several biochemical and physiological effects. Gabapentin has been shown to reduce the release of glutamate, an excitatory neurotransmitter that can cause seizures and neuropathic pain. Gabapentin has also been shown to increase the levels of this compound in the brain, leading to a calming effect. Gabapentin has been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating neuropathic pain.
实验室实验的优点和局限性
Gabapentin has several advantages and limitations for lab experiments. Gabapentin is a well-tolerated drug with a low risk of toxicity. Gabapentin is also available in both oral and intravenous formulations, allowing for flexibility in dosing. However, Gabapentin has a short half-life, which may require frequent dosing in some experiments. Gabapentin may also have variable absorption and bioavailability, which may affect its efficacy in some experiments.
未来方向
Gabapentin has several potential future directions for research. Gabapentin may be studied for its potential use in treating anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin may also be studied for its potential use in treating other medical conditions, such as chronic pain and migraine headaches. Additionally, Gabapentin may be studied for its potential use in combination with other drugs, such as opioids, to enhance their efficacy and reduce their side effects.
Conclusion:
Gabapentin is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin works by increasing 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid levels in the brain, leading to a calming effect. Gabapentin has several advantages and limitations for lab experiments and has several potential future directions for research. Gabapentin should only be used under the supervision of a medical professional.
合成方法
Gabapentin was first synthesized in 1977 by the pharmaceutical company Parke-Davis. The synthesis of Gabapentin involves the reaction of 1,2-diaminopropane with cyanoacetic acid, followed by the addition of an isobutyl side chain. The final product is a white crystalline powder that is soluble in water.
科学研究应用
Gabapentin has been extensively studied for its efficacy in treating various medical conditions. Gabapentin is commonly used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin has also been studied for its potential use in treating anxiety disorders, bipolar disorder, and alcohol dependence.
属性
IUPAC Name |
2-[(4-cyanophenyl)methyl-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-7-15(10-13(16)17)9-12-5-3-11(8-14)4-6-12/h3-6H,2,7,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCSLLPXUAOVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)

![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)
![1-[(3-Methoxy-2-propan-2-yloxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7559247.png)